molecular formula C8H14O3S2 B13788557 Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester CAS No. 65573-07-1

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester

Cat. No.: B13788557
CAS No.: 65573-07-1
M. Wt: 222.3 g/mol
InChI Key: VWEXJWYSWVQXBE-UHFFFAOYSA-N
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Description

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is an organic compound with a unique structure that includes both carbonyl and thiocarbonyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester typically involves the reaction of thiodicarbonic acid with butyl and ethyl alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and ensure efficient production. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
  • Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl oC′- (1-methylethyl) ester
  • Isobutyl xanthogen ethyl formate

Uniqueness

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

65573-07-1

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

ethyl butoxycarbothioylsulfanylformate

InChI

InChI=1S/C8H14O3S2/c1-3-5-6-11-8(12)13-7(9)10-4-2/h3-6H2,1-2H3

InChI Key

VWEXJWYSWVQXBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)SC(=O)OCC

Origin of Product

United States

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